3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine
Overview
Description
3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine is a chemical compound that belongs to the class of organic compounds known as sulfonates. It is characterized by the presence of a p-toluenesulfonate group attached to a propylamine backbone, with additional N-methyl and N-boc (tert-butoxycarbonyl) groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
Target of Action
P-toluenesulfonic acid, a related compound, has been shown to interact with lysozyme c and pro-cathepsin h in humans . These proteins play crucial roles in the immune response and protein degradation, respectively .
Mode of Action
It’s likely that the compound interacts with its targets through a similar mechanism as p-toluenesulfonic acid . The compound may bind to the active sites of its target proteins, leading to changes in their function .
Biochemical Pathways
Related compounds such as p-toluenesulfonic acid have been shown to be involved in the degradation pathways of certain bacteria . The compound may similarly affect biochemical pathways in other organisms, leading to downstream effects on cellular processes .
Pharmacokinetics
Related compounds such as p-toluenesulfonic acid have been shown to have low protein binding, a large volume of distribution, and low systemic clearance . These properties suggest that 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
Related compounds such as p-toluenesulfonic acid have been shown to have genotoxic effects . This suggests that this compound may also have genotoxic effects, leading to changes in DNA structure and function .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the pH, temperature, and presence of other chemicals can affect the compound’s stability and activity . Additionally, the compound’s action may be influenced by the biological environment, including the presence of target proteins and other cellular components .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that p-toluenesulfonic acid, a related compound, is a strong organic acid . It is soluble in water, alcohols, and other polar organic solvents This suggests that 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine might interact with various enzymes, proteins, and other biomolecules in a biochemical context
Cellular Effects
Related compounds such as p-toluenesulfonic acid have been used in the manufacturing process as a counterion to salt formation This suggests that this compound might influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
P-toluenesulfonic acid, a related compound, is known to be a strong acid and can act as a catalyst in various organic reactions This suggests that this compound might exert its effects at the molecular level through similar mechanisms
Temporal Effects in Laboratory Settings
It is known that p-toluenesulfonic acid, a related compound, is a stable compound This suggests that this compound might also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
P-toluenesulfonic acid, a related compound, is known to be involved in various metabolic pathways This suggests that this compound might also be involved in similar metabolic pathways
Transport and Distribution
Related compounds such as p-toluenesulfonic acid are known to be soluble in water, alcohols, and other polar organic solvents This suggests that this compound might be transported and distributed within cells and tissues in a similar manner
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine typically involves multiple steps. One common route starts with the preparation of the intermediate N-methyl-N-boc-propylamine. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Deprotection: The N-boc group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used for deprotection.
Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while deprotection results in the formation of the free amine.
Comparison with Similar Compounds
Similar Compounds
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
- Propyl p-toluenesulfonate
Uniqueness
3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine is unique due to the presence of both the N-methyl and N-boc groups, which provide specific reactivity and protection to the molecule. This makes it a versatile intermediate in organic synthesis, allowing for selective modifications and the development of complex chemical structures.
Properties
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-11-17(5)15(18)22-16(2,3)4/h7-10H,6,11-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNGDNONMRXMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676163 | |
Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98642-45-6, 200563-87-7 | |
Record name | 1,1-Dimethylethyl N-methyl-N-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98642-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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